molecular formula C12H26Cl2N3O2P B12736624 N,N-Bis(2-chloroethyl)-N'-cyclohexyl-N''-(2-hydroxyethyl)phosphoric triamide CAS No. 117112-33-1

N,N-Bis(2-chloroethyl)-N'-cyclohexyl-N''-(2-hydroxyethyl)phosphoric triamide

Cat. No.: B12736624
CAS No.: 117112-33-1
M. Wt: 346.23 g/mol
InChI Key: HGQCIGLUITYMKL-UHFFFAOYSA-N
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Description

N,N-Bis(2-chloroethyl)-N’-cyclohexyl-N’'-(2-hydroxyethyl)phosphoric triamide is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes chloroethyl, cyclohexyl, and hydroxyethyl groups attached to a phosphoric triamide core. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Bis(2-chloroethyl)-N’-cyclohexyl-N’'-(2-hydroxyethyl)phosphoric triamide typically involves multiple steps. One common method includes the reaction of cyclohexylamine with phosphorus oxychloride to form N-cyclohexylphosphoric triamide. This intermediate is then reacted with 2-chloroethylamine and 2-hydroxyethylamine under controlled conditions to yield the final product. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction parameters can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N,N-Bis(2-chloroethyl)-N’-cyclohexyl-N’'-(2-hydroxyethyl)phosphoric triamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The chloroethyl groups can be reduced to ethyl groups under specific conditions.

    Substitution: The chloroethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can react with the chloroethyl groups under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield ketones, while nucleophilic substitution can produce a variety of substituted derivatives.

Scientific Research Applications

N,N-Bis(2-chloroethyl)-N’-cyclohexyl-N’'-(2-hydroxyethyl)phosphoric triamide has diverse applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme inhibition.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers.

    Industry: It finds applications in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N,N-Bis(2-chloroethyl)-N’-cyclohexyl-N’'-(2-hydroxyethyl)phosphoric triamide involves its interaction with specific molecular targets. The chloroethyl groups can form covalent bonds with nucleophilic sites in biomolecules, leading to the inhibition of enzyme activity or disruption of cellular functions. The hydroxyethyl group may also participate in hydrogen bonding and other interactions that modulate the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    N,N-Bis(2-chloroethyl)amine: A simpler analogue with similar chloroethyl groups but lacking the cyclohexyl and hydroxyethyl functionalities.

    Cyclophosphamide: A well-known chemotherapeutic agent with structural similarities, including the presence of chloroethyl groups.

    Tris(2-chloroethyl)amine: Another related compound with three chloroethyl groups attached to a central nitrogen atom.

Uniqueness

N,N-Bis(2-chloroethyl)-N’-cyclohexyl-N’'-(2-hydroxyethyl)phosphoric triamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the cyclohexyl group enhances its lipophilicity, while the hydroxyethyl group provides additional sites for chemical modification and interaction with biological targets.

This detailed article provides a comprehensive overview of N,N-Bis(2-chloroethyl)-N’-cyclohexyl-N’'-(2-hydroxyethyl)phosphoric triamide, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

117112-33-1

Molecular Formula

C12H26Cl2N3O2P

Molecular Weight

346.23 g/mol

IUPAC Name

2-[[bis(2-chloroethyl)amino-(cyclohexylamino)phosphoryl]amino]ethanol

InChI

InChI=1S/C12H26Cl2N3O2P/c13-6-9-17(10-7-14)20(19,15-8-11-18)16-12-4-2-1-3-5-12/h12,18H,1-11H2,(H2,15,16,19)

InChI Key

HGQCIGLUITYMKL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NP(=O)(NCCO)N(CCCl)CCCl

Origin of Product

United States

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